![molecular formula C12H19N3O2S2 B4115124 2-[(5-ethyl-2-thienyl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4115124.png)
2-[(5-ethyl-2-thienyl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide
描述
2-[(5-ethyl-2-thienyl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide, also known as ETC-1002, is a novel small molecule compound that has been developed as a potential therapeutic agent for the treatment of cardiovascular diseases. It belongs to the class of drugs called ATP citrate lyase inhibitors, which work by inhibiting the production of cholesterol and fatty acids in the liver.
作用机制
2-[(5-ethyl-2-thienyl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide works by inhibiting the activity of ATP citrate lyase, an enzyme that plays a key role in the production of cholesterol and fatty acids in the liver. By blocking this pathway, 2-[(5-ethyl-2-thienyl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide reduces the amount of cholesterol and fatty acids that are produced, leading to a reduction in LDL cholesterol and triglyceride levels.
Biochemical and Physiological Effects:
In addition to its lipid-lowering effects, 2-[(5-ethyl-2-thienyl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its cardiovascular benefits. It has also been shown to improve endothelial function, which is important for maintaining healthy blood vessels.
实验室实验的优点和局限性
One advantage of 2-[(5-ethyl-2-thienyl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide is that it has a favorable safety profile, with no serious adverse events reported in clinical trials. It also has a convenient once-daily dosing regimen. However, one limitation is that its efficacy may be limited in patients with severe dyslipidemia or those who are already taking other lipid-lowering medications.
未来方向
There are several potential future directions for research on 2-[(5-ethyl-2-thienyl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide. One area of interest is its potential use in combination with other lipid-lowering agents, such as statins, to further improve lipid levels. Another area of research is its potential use in other cardiovascular conditions, such as heart failure and atherosclerosis. Finally, there is interest in exploring the long-term safety and efficacy of 2-[(5-ethyl-2-thienyl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide in larger, longer-term clinical trials.
科学研究应用
2-[(5-ethyl-2-thienyl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of dyslipidemia, a condition characterized by abnormal levels of cholesterol and triglycerides in the blood. It has been shown to lower LDL cholesterol and triglyceride levels, while increasing HDL cholesterol levels, which are all important markers of cardiovascular health.
属性
IUPAC Name |
1-[(5-ethylthiophene-2-carbonyl)amino]-3-(3-methoxypropyl)thiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S2/c1-3-9-5-6-10(19-9)11(16)14-15-12(18)13-7-4-8-17-2/h5-6H,3-4,7-8H2,1-2H3,(H,14,16)(H2,13,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECMJZOFGXLLOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NNC(=S)NCCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-ethylthiophen-2-yl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。